Chenodeoxycholic acid-d5

Description

Historical Trajectories of Bile Acid Research Methodologies

The study of bile acids dates back to 1848 with the isolation of cholic acid. nih.gov Early research primarily focused on their role as digestive aids. nih.gov The development of analytical techniques like gas chromatography (GC) and mass spectrometry in the mid-20th century marked a significant leap forward, enabling more detailed analysis of bile acid composition. nih.gov Before the advent of these methods, researchers relied on colorimetric reactions, such as the Jaffe reaction for creatinine, which, while groundbreaking for their time, often lacked specificity. wikipedia.org The introduction of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid analysis, offering exceptional sensitivity and specificity for quantifying individual bile acid species in biological samples. nih.govnih.gov

Rationale for Strategic Application of Chenodeoxycholic Acid-d5 as a Foundational Research Tool

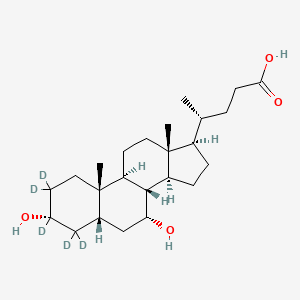

This compound (CDCA-d5) is a deuterated form of chenodeoxycholic acid, a primary bile acid synthesized in the liver from cholesterol. avantiresearch.comnih.gov The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. smolecule.com This seemingly small modification provides a significant advantage in analytical chemistry. Because deuterium has a different mass than hydrogen, CDCA-d5 can be easily distinguished from its natural, unlabeled counterpart using mass spectrometry. smolecule.com This property makes it an ideal internal standard for quantitative analysis. clearsynth.comaptochem.com By adding a known amount of CDCA-d5 to a biological sample, researchers can accurately determine the concentration of endogenous chenodeoxycholic acid and other bile acids, correcting for variations that can occur during sample preparation and analysis. clearsynth.comsciex.com This use of a deuterated internal standard is crucial for achieving the precision and accuracy required in clinical diagnostics and metabolic research. clearsynth.comscioninstruments.com

Structure

2D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i8D2,12D2,16D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-FVAYXOGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745918 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52840-12-7 | |

| Record name | (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of Chenodeoxycholic Acid D5 Major

The utility of Chenodeoxycholic Acid-d5 in research is intrinsically linked to its specific physical and chemical characteristics.

| Property | Value |

| Molecular Formula | C₂₄H₃₅D₅O₄ |

| Molecular Weight | 397.6 g/mol |

| Isotopic Purity | >95% |

| Physical State | Solid |

| Table 1: Physicochemical Properties of this compound. lgcstandards.combiosynth.com |

The high isotopic purity of commercially available this compound is critical for its function as an internal standard, ensuring minimal interference from naturally occurring isotopes. lgcstandards.com

Sophisticated Analytical Methodologies Employing Chenodeoxycholic Acid D5 As a Quantitative Standard

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Assays for Bile Acid Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the most widely used technique for the comprehensive analysis of bile acid profiles due to its high sensitivity and specificity. nih.gov This platform can separate and detect a wide array of bile acid isomers and conjugates in a single run. The use of stable isotope-labeled internal standards is considered essential in LC-MS to ensure accurate quantification by compensating for sample loss during preparation and for matrix effects during ionization. sigmaaldrich.comsciex.com

The development of robust and reproducible LC-MS/MS methods for bile acid quantitation heavily relies on the use of appropriate internal standards. sciex.com Chenodeoxycholic Acid-d5 is an ideal internal standard because it shares the same chromatographic retention time and ionization efficiency as endogenous chenodeoxycholic acid but is distinguishable by the mass spectrometer due to its five-dalton mass shift. labplan.ie

In a typical workflow, a known quantity of this compound is spiked into a biological sample (e.g., serum, plasma, feces) prior to any sample preparation steps like protein precipitation or liquid-liquid extraction. medpace.comd-nb.infomdpi.com Because the deuterated standard experiences the same potential losses as the analyte during these steps, the ratio of the analyte's MS signal to the internal standard's MS signal remains constant. This normalization corrects for experimental variability, leading to high precision and accuracy. researchgate.net Methods are often validated to have intra- and inter-assay coefficients of variation (CVs) below 10-15%. d-nb.infonih.gov

Table 1: Representative LC-MS/MS Method Parameters for Bile Acid Analysis

| Parameter | Description |

|---|---|

| Chromatography System | UPLC or HPLC System medpace.comnih.gov |

| Column | Reversed-phase C18 or Biphenyl medpace.comd-nb.info |

| Mobile Phase A | Water with additives (e.g., ammonium (B1175870) formate, formic acid) nih.gov |

| Mobile Phase B | Acetonitrile/Isopropanol or Methanol with additives d-nb.infonih.gov |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM), negative ion mode nih.gov |

| Internal Standard | this compound (or d4) added during sample preparation labplan.iemdpi.com |

This table is a composite representation based on typical methodologies.

The integration of Ultra-Performance Liquid Chromatography (UPLC) with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, represents a powerful advancement in bile acid analysis. nih.govcocukmetabolizma.com UPLC systems utilize columns with smaller particle sizes, providing significantly faster and more efficient separations compared to conventional HPLC. nih.gov

When paired with HRMS, this setup allows for the acquisition of full-scan, high-resolution mass spectra. This capability not only enables precise quantification but also provides confident structural confirmation of analytes based on their accurate mass measurements. sciex.comnih.gov In such sophisticated analyses, this compound continues to serve as the benchmark for quantification, ensuring that the high-quality data generated is both accurate and reliable, even when analyzing dozens of bile acids simultaneously. nih.gov

A significant challenge in quantitative LC-MS is the "matrix effect," where co-eluting molecules from the biological sample (like lipids, salts, or proteins) interfere with the ionization of the target analyte in the mass spectrometer's ion source. nih.govchromatographyonline.com This interference can either decrease the analyte signal (ion suppression) or, less commonly, increase it (ion enhancement), leading to inaccurate quantitative results. researchgate.netchromatographyonline.com

The most effective strategy to combat matrix effects is the use of a co-eluting, stable isotope-labeled internal standard (SIL-IS). sigmaaldrich.comresearchgate.net Since this compound is structurally almost identical to its endogenous form, it elutes from the LC column at the same time and is subjected to the exact same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte's peak area to the internal standard's peak area, the matrix effect is effectively cancelled out. This normalization ensures that the final calculated concentration is accurate and independent of the sample matrix's influence. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Bile Acid Analysis Incorporating this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for bile acid analysis, often praised for its high chromatographic resolving power, which is beneficial for separating structurally similar isomers. shimadzu.com However, due to their low volatility, bile acids cannot be analyzed directly by GC-MS and require chemical modification. shimadzu.comrestek.com

To make bile acids volatile enough for GC analysis, their polar functional groups (hydroxyl and carboxyl groups) must be derivatized. shimadzu.comresearchgate.net This is typically a multi-step process. The carboxyl group is often converted to a methyl ester, and the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. shimadzu.comweqas.com

A common derivatization procedure involves:

Esterification: Methylation of the carboxylic acid group. shimadzu.com

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) often mixed with Trimethylchlorosilane (TMCS), to convert the hydroxyl groups to TMS-ethers. restek.comjscimedcentral.comjscimedcentral.com

This compound, when used as an internal standard in GC-MS methods, undergoes the same derivatization reactions as the native bile acids in the sample. jscimedcentral.comjscimedcentral.com This ensures that any variation in derivatization efficiency is accounted for, preserving the accuracy of the quantitative analysis.

In GC-MS analysis, data can be acquired in two primary modes: full scan and selected ion monitoring (SIM).

Full Scan Mode: The mass spectrometer scans across a wide range of mass-to-charge (m/z) ratios. This is useful for identifying compounds by their mass spectra but offers lower sensitivity for quantification. restek.com

Selected Ion Monitoring (SIM) Mode: The mass spectrometer is programmed to detect only a few specific m/z ions characteristic of the target analytes. shimadzu.comjscimedcentral.com This mode is significantly more sensitive and is the preferred method for quantitative analysis. jscimedcentral.com

When using this compound as an internal standard, the SIM method is set up to monitor specific fragment ions for both the derivatized analyte and the derivatized deuterated standard. The mass difference between the standard and the analyte allows for their simultaneous but distinct detection. The ratio of the ion intensities is then used to construct a calibration curve and calculate the concentration of the endogenous bile acid. jscimedcentral.comjscimedcentral.com

Table 2: Illustrative Ion Selection for GC-MS (SIM) Analysis of Derivatized Chenodeoxycholic Acid

| Compound | Derivatization | Quantifier Ion (m/z) (Hypothetical) | Qualifier Ion (m/z) (Hypothetical) |

|---|---|---|---|

| Chenodeoxycholic Acid | Me, TMS-ether | 458 | 368 |

| This compound | Me, TMS-ether | 463 | 373 |

This table provides a hypothetical example of ions that would be monitored in a SIM experiment. Actual ions depend on the specific derivatization and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracing and Structural Elucidation with this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural and quantitative analysis of metabolites in biological samples. The use of stable isotope-labeled compounds, such as this compound, significantly enhances the capabilities of NMR in metabolic research.

In the context of isotope tracing , this compound can be introduced into biological systems to follow its metabolic fate. As the deuterated compound is metabolized, the deuterium (B1214612) labels are incorporated into its various metabolic products. By analyzing samples over time using NMR spectroscopy, researchers can trace the metabolic pathways of chenodeoxycholic acid. The distinct NMR signals of the deuterium-labeled metabolites allow for their unambiguous identification and quantification, providing insights into the dynamics of bile acid synthesis and transformation. NMR-based metabolomics studies have successfully identified alterations in primary bile acid biosynthesis pathways in various diseases. nih.gov The non-invasive nature of NMR spectroscopy makes it particularly suitable for in vivo metabolic studies.

For structural elucidation , two-dimensional (2D) NMR techniques are invaluable. The complete proton (¹H) NMR assignments for common bile acids, including chenodeoxycholic acid, have been determined using heteronuclear-correlated 2D NMR. nih.gov In these methods, the known carbon-13 (¹³C) chemical shifts of the bile acid backbone are used to assign the corresponding proton resonances. nih.gov The consistency of these assignments is verified by observing the expected changes in chemical shifts due to the effects of different substituents on the steroid core. nih.gov This detailed structural information is critical for identifying and differentiating between various bile acid isomers, which often have very similar structures but distinct biological activities. While these foundational studies may have been performed on the unlabeled compound, this compound serves as an ideal internal standard in such analyses, providing a stable reference for both chemical shift and concentration measurements, thereby increasing the accuracy and reliability of the structural elucidation of other bile acids in a complex mixture.

Method Validation and Quality Control Protocols for Assays Utilizing this compound

The use of this compound as an internal standard is a cornerstone of robust quantitative assays for bile acids, particularly those employing liquid chromatography-mass spectrometry (LC-MS). To ensure the reliability of these assays, rigorous method validation is essential.

Method validation for bile acid panels using this compound as an internal standard involves the assessment of several key parameters to demonstrate that the analytical method is suitable for its intended purpose.

Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations of bile acids and is expressed as the percentage of recovery. Studies have shown that for bile acid panels, accuracy values typically range from 84% to 114.92%. nih.govuzh.ch

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV). Precision is evaluated at two levels: intra-day precision (within the same day) and inter-day precision (over several days). For bile acid analysis, intra-day precision values are often in the range of 0.3% to 9.74%, while inter-day precision ranges from 0.7% to 11.9%. nih.govuzh.ch

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of calibration curves for bile acid analysis is typically evaluated by the coefficient of determination (r²), with values greater than 0.99 being desirable. nih.gov

Limits of Detection (LOD) and Limits of Quantitation (LOQ) define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For bile acid panels, LODs can range from 0.002 to 1.500 ng/mL, and LOQs can range from 0.006 to 5.000 ng/mL, demonstrating the high sensitivity of these methods. nih.gov A study quantifying selected bile acids in human stool reported a lower limit of quantitation (LOQ) of 0.25 µmol/g. jscimedcentral.com

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Accuracy (% Recovery) | 84% - 114.92% | nih.govuzh.ch |

| Intra-day Precision (%CV) | 0.3% - 9.74% | nih.govuzh.ch |

| Inter-day Precision (%CV) | 0.7% - 11.9% | nih.govuzh.ch |

| Linearity (r²) | > 0.99 | nih.gov |

| Limit of Quantitation (LOQ) | 0.006 - 5.000 ng/mL | nih.gov |

| Limit of Quantitation (LOQ) for stool | 0.25 µmol/g | jscimedcentral.com |

The performance of this compound as an internal standard is critical for the accuracy and precision of the entire analytical method. Its stability and consistent behavior throughout the sample preparation and analysis process are paramount.

The assessment of internal standard performance includes monitoring its peak area and retention time across all samples in a batch. Consistent peak areas indicate that the extraction recovery and instrument response are uniform. Any significant deviation can signal a problem with the sample preparation or the analytical instrument.

Inter-day and intra-day variability studies are conducted to assess the reproducibility of the method over time. In these studies, quality control samples are analyzed on the same day (intra-day) and on different days (inter-day) to determine the precision of the measurements. A study that utilized D5-chenodeoxycholic acid as an internal standard for the quantification of bile acids in human stool reported that most coefficients of variation (CVs) for inter-day and intra-day precision were less than 5%. jscimedcentral.com Furthermore, the inter-day and intra-day relative recoveries, a measure of accuracy, were mostly between 90% and 110%. jscimedcentral.com These results demonstrate the excellent performance of this compound as an internal standard, ensuring the reliability of the quantitative data. In another study, the intra-day and inter-day precision for bile acid analysis were reported to be in the ranges of 1.25%–9.74% and 2.70%–9.97%, respectively. nih.gov

| Parameter | Performance Metric | Reported Value | Reference |

|---|---|---|---|

| Precision | Intra-day CV | < 5% | jscimedcentral.com |

| Inter-day CV | < 5% | jscimedcentral.com | |

| Accuracy | Intra-day Relative Recovery | 90% - 110% | jscimedcentral.com |

| Inter-day Relative Recovery | 90% - 110% | jscimedcentral.com | |

| Precision (Alternative Study) | Intra-day CV | 1.25% - 9.74% | nih.gov |

| Inter-day CV | 2.70% - 9.97% | nih.gov |

Mechanistic and Biochemical Investigations Leveraging Chenodeoxycholic Acid D5 in Experimental Models

In Vitro Studies of Bile Acid Metabolism and Transport Kinetics with Chenodeoxycholic Acid-d5

In vitro systems, such as cell cultures and isolated organs, provide controlled environments to dissect the specific molecular mechanisms governing bile acid handling. The use of CDCA-d5 in these models has yielded significant insights into hepatic and intestinal processes.

The liver plays a central role in bile acid homeostasis, and understanding how these molecules are taken up from the blood and secreted into bile is crucial. Studies using cultured liver cells, such as primary human hepatocytes and HepG2 cells, have been instrumental in identifying the key transporters involved. When these cells are incubated with CDCA-d5, its movement across the cell membrane can be precisely measured.

Hepatic uptake of bile acids from the portal blood is primarily mediated by transporters on the basolateral (sinusoidal) membrane of hepatocytes. Key players in this process include the Na+-taurocholate cotransporting polypeptide (NTCP) and several members of the organic anion-transporting polypeptide (OATP) family. core.ac.ukpsu.edu By quantifying the intracellular accumulation of CDCA-d5, researchers can assess the activity of these uptake transporters.

Once inside the hepatocyte, bile acids are transported across the canalicular membrane into the bile. This efflux is an active process driven by transporters such as the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2). core.ac.uk Additionally, under certain conditions, bile acids can be effluxed back into the sinusoidal blood via basolateral transporters like MRP3 and MRP4. core.ac.ukwjgnet.com The use of CDCA-d5 in sandwich-cultured hepatocytes, a model that maintains the polarized structure of liver cells, allows for the simultaneous investigation of both uptake and efflux pathways.

| Hepatic Transporter | Location | Function |

| NTCP (SLC10A1) | Basolateral | Uptake |

| OATPs (SLCO family) | Basolateral | Uptake |

| BSEP (ABCB11) | Canalicular | Efflux into bile |

| MRP2 (ABCC2) | Canalicular | Efflux into bile |

| MRP3 (ABCC3) | Basolateral | Efflux into blood |

| MRP4 (ABCC4) | Basolateral | Efflux into blood |

| OSTα/OSTβ | Basolateral | Efflux into blood |

| Data derived from multiple studies on hepatic bile acid transport. core.ac.ukpsu.educore.ac.ukwjgnet.com |

Chenodeoxycholic acid undergoes significant enzymatic modifications by both mammalian and microbial enzymes. CDCA-d5 is an ideal substrate for studying these transformations. In the liver, primary bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) before being secreted into bile. This reaction is catalyzed by the sequential action of bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). explorationpub.com The resulting deuterated glyco- and tauro-conjugates can be readily identified and quantified.

In the intestine, gut bacteria extensively metabolize primary bile acids into secondary bile acids. biorxiv.org A key transformation is the 7α-dehydroxylation of chenodeoxycholic acid to form lithocholic acid (LCA). nih.govnih.gov Anaerobic incubation of CDCA-d5 with fecal samples or specific bacterial strains, such as Clostridium scindens, allows for the detailed study of this and other microbial reactions, including oxidation and epimerization, which can lead to the formation of ursodeoxycholic acid (UDCA). nih.govresearchgate.netoup.com

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine. hmdb.ca Isolated perfused organ systems, such as the perfused rat intestine, have provided valuable data on the intestinal absorption phase of this circuit. nih.gov By introducing CDCA-d5 into the intestinal lumen, its transport across the intestinal wall can be monitored.

The primary mechanism for active bile acid absorption in the terminal ileum is the apical sodium-dependent bile acid transporter (ASBT). avantiresearch.com Once inside the enterocyte, bile acids are transported across the basolateral membrane into the portal blood by the heterodimeric organic solute transporter OSTα/OSTβ. wjgnet.com These in vitro models allow for the quantification of absorption rates and the investigation of factors that can modulate this process, such as competing bile acids or drugs.

In Vivo Metabolic Tracing and Flux Analysis in Preclinical Animal Models Using this compound

The synthesis of primary bile acids from cholesterol is a key regulated step in cholesterol homeostasis. researchgate.netmdpi.com By co-administering a deuterated cholesterol precursor, like deuterium-labeled water (D2O), with a bolus of CDCA-d5, researchers can simultaneously measure the rate of de novo bile acid synthesis and the turnover of the existing bile acid pool. nih.govnih.gov The incorporation of deuterium (B1214612) from D2O into newly synthesized bile acids provides a direct measure of the synthesis rate, while the dilution of the CDCA-d5 tracer over time allows for the calculation of the CDCA pool size and its fractional turnover rate. nih.govnih.gov

Following administration of CDCA-d5 to animal models, the appearance of deuterated metabolites in bile, plasma, urine, and feces can be tracked. nih.gov This allows for a comprehensive picture of both hepatic and extrahepatic metabolism. In the liver, CDCA-d5 is conjugated and secreted into bile. explorationpub.com Analysis of the biliary bile acid profile reveals the efficiency of these hepatic processes.

Extrahepatic metabolism is dominated by the gut microbiota. biorxiv.org The analysis of fecal and urinary metabolites, such as the appearance of lithocholic acid-d5 (LCA-d5) and other secondary bile acid derivatives, provides a quantitative measure of microbial transformation. nih.govmedchemexpress.com The subsequent reabsorption of these deuterated secondary bile acids and their appearance in plasma and bile illuminates the complex dynamics of the enterohepatic circulation. hmdb.ca

| Deuterated Metabolite | Primary Site of Formation | Metabolic Process |

| Glyco-Chenodeoxycholic Acid-d5 | Liver | Conjugation with glycine |

| Tauro-Chenodeoxycholic Acid-d5 | Liver | Conjugation with taurine |

| Lithocholic Acid-d5 | Intestine (by microbiota) | 7α-dehydroxylation |

| Urso-deoxycholic Acid-d5 | Intestine/Liver (by microbiota/enzymes) | Epimerization |

| Table compiled from data on bile acid metabolism pathways. explorationpub.comnih.gov |

Quantitative Assessment of Bile Acid Pool Sizes and Turnover Rates

The use of stable isotope-labeled compounds, such as deuterated chenodeoxycholic acid (CDCA), has become a cornerstone in the study of bile acid kinetics, offering a safe and precise alternative to radioactive tracers. mdpi.com This isotope dilution technique allows for the simultaneous determination of the pool sizes and fractional turnover rates of primary bile acids. researchgate.netnih.gov The methodology involves the oral administration of a known quantity of the deuterated bile acid, such as 11,12-dideuterated chenodeoxycholic acid (CDCA-d2) or other deuterated variants like this compound. nih.govmedchemexpress.com Following administration, the enrichment of the isotope is measured in consecutive serum or bile samples using gas chromatography-mass spectrometry (GC-MS). mdpi.comresearchgate.net This allows for the calculation of the fractional turnover rate, which represents the fraction of the bile acid pool that is newly synthesized each day, and the total pool size of the specific bile acid. mdpi.comnih.gov

Studies in healthy volunteers have established baseline values for the pool size and turnover of chenodeoxycholic acid. For instance, one study using CDCA-d2 reported an average pool size for chenodeoxycholic acid of 22.9 ± 7.8 µmol/kg and a fractional turnover rate of 0.23 ± 0.10 per day. nih.gov Another study using [24-13C]CDCA found a similar pool size of 32.6 ± 9.9 µmol/kg and a fractional turnover rate of 0.24 ± 0.13 per day in healthy subjects. fao.org

This technique has been instrumental in characterizing altered bile acid metabolism in various pathological conditions. In patients with Benign Recurrent Intrahepatic Cholestasis (BRIC), studies using deuterated cholic acid and chenodeoxycholic acid revealed significantly contracted bile acid pools during symptom-free periods. nih.gov The chenodeoxycholic acid pool size in these patients was 11.7 ± 4.7 µmol/kg, roughly half that of healthy controls, while the fractional turnover rate was significantly increased to 0.58 ± 0.27 per day. nih.gov This indicates an accelerated rate of bile acid synthesis, likely to compensate for increased fecal loss. nih.gov The stability of the deuterium label on the chenodeoxycholic acid molecule during its circulation through the enterohepatic system has been validated, ensuring the accuracy of these kinetic measurements. researchgate.net

Bile Acid Kinetics in Healthy vs. BRIC Patients

| Parameter | Analyte | Healthy Controls (Value ± SD) | BRIC Patients (Value ± SD) | Source |

|---|---|---|---|---|

| Pool Size (µmol/kg) | Chenodeoxycholic Acid | 22.9 ± 7.8 | 11.7 ± 4.7 | nih.govnih.gov |

| Fractional Turnover Rate (per day) | Chenodeoxycholic Acid | 0.23 ± 0.10 | 0.58 ± 0.27 | nih.govnih.gov |

| Pool Size (µmol/kg) | Cholic Acid | 24.1 ± 11.7 | 8.0 ± 4.2 | nih.govnih.gov |

| Fractional Turnover Rate (per day) | Cholic Acid | 0.29 ± 0.12 | 0.70 ± 0.29 | nih.govnih.gov |

Molecular Signaling Pathway Investigations Mediated by this compound

Ligand Binding and Activation Studies of Farnesoid X Receptor (FXR) with Deuterated Chenodeoxycholic Acid

Chenodeoxycholic acid is a primary hydrophobic bile acid recognized as a potent endogenous ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism. medchemexpress.commedchemexpress.cominterceptpharma.comnih.gov The activation of FXR by CDCA initiates a complex signaling cascade that governs the expression of numerous genes involved in maintaining metabolic homeostasis. nih.govnih.gov Upon binding CDCA, FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. pnas.orgmdpi.com

While direct binding studies may utilize unlabeled CDCA, the deuterated form, this compound, serves as an indispensable tool in these investigations, primarily as an internal standard for highly sensitive and specific quantification by mass spectrometry. medchemexpress.comfrontiersin.orgdcchemicals.com This allows researchers to accurately measure the concentration-dependent effects of CDCA on FXR activation and downstream gene expression in complex biological systems like primary human hepatocytes. frontiersin.org For example, in HepG2 cells, treatment with CDCA leads to the activation of C/EBPβ, a protein involved in hepatocyte protection, an effect that is also seen with synthetic FXR ligands. nih.gov The ability to precisely quantify changes in bile acid concentrations and metabolic fluxes using deuterated standards is critical for interpreting the physiological consequences of FXR activation. frontiersin.org The activation of FXR by CDCA is a key feedback mechanism that downregulates bile acid synthesis by repressing the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. mdpi.commdpi.com

Exploration of Takeda G Protein-coupled Receptor 5 (TGR5) Signaling with this compound Analogs

Beyond its role as a nuclear receptor ligand, chenodeoxycholic acid also functions as a signaling molecule by activating the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor. mdpi.comavantiresearch.com TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells, and its activation by bile acids like CDCA is implicated in regulating energy expenditure, inflammation, and glucose homeostasis. mdpi.comnih.gov The order of activation potency for TGR5 is generally lithocholic acid (LCA) > deoxycholic acid (DCA) > CDCA > cholic acid (CA). mdpi.com

Upon ligand binding, TGR5 primarily couples with the Gαs protein subunit, leading to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). mdpi.com This elevation in cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange proteins directly activated by cAMP (EPACs), which mediate the physiological responses. mdpi.com For example, TGR5 activation can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone with antidiabetic effects. nih.gov

In experimental models exploring TGR5 signaling, deuterated analogs such as this compound are vital for tracing the metabolic fate of CDCA and quantifying its availability and the production of its metabolites. For instance, studies have used glycine-conjugated deuterated chenodeoxycholic acid (GCDCA-d4) to quantify the activity of bile salt hydrolases (BSHs), enzymes that deconjugate bile acids. biorxiv.org This is significant because the conjugation status of a bile acid can influence its receptor activity. The use of stable isotope-labeled analogs allows for precise quantification of these metabolic conversions, providing a clearer picture of the specific molecules that are available to interact with and signal through TGR5 in different tissues. biorxiv.orgbmj.com

Interplay of this compound with Other Nuclear Receptors and Metabolic Regulators in Experimental Systems

Furthermore, CDCA signaling through FXR has significant cross-talk with other key metabolic pathways. For example, FXR activation can repress the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a major transcription factor that promotes lipogenesis. mdpi.com There is also a reciprocal relationship between FXR and Peroxisome Proliferator-Activated Receptor α (PPARα), a key regulator of fatty acid oxidation. mdpi.com In human cells, treatment with CDCA has been shown to increase the expression of PPARα. mdpi.com

In this intricate web of metabolic regulation, this compound and other stable isotope-labeled bile acids are crucial for dissecting these complex interactions. They are used as tracers to follow the metabolic pathways and as standards to quantify the changes in the pools of various bile acid species in response to genetic or pharmacological interventions. bmj.comrug.nl By enabling precise measurement of how CDCA and its metabolites are processed and how their concentrations change, deuterated tracers help researchers to understand how these molecules collectively influence the activity of a broad spectrum of nuclear receptors and signaling pathways, ultimately controlling systemic lipid and glucose metabolism. mdpi.comnih.gov

Applications of Chenodeoxycholic Acid D5 in Specialized Academic Research Disciplines

Targeted and Untargeted Metabolomics Studies Utilizing Chenodeoxycholic Acid-d5 for Quantitative Profiling

The accurate measurement of bile acid concentrations is crucial for understanding their roles in health and disease. CDCA-d5 is an indispensable tool in both targeted and untargeted metabolomics for the quantitative profiling of bile acids. isotope.comrsc.org

Comprehensive Bile Acid Profiling in Complex Biological Matrices from Experimental Systems

In metabolomics, researchers aim to identify and quantify the complete set of small-molecule metabolites in a biological sample. When analyzing bile acids in complex matrices such as plasma, liver, bile, and feces from experimental animal models, the use of stable isotope-labeled internal standards like CDCA-d5 is paramount. researchgate.netnih.govnih.gov These standards, which are chemically identical to the analytes of interest but have a different mass due to the deuterium (B1214612) atoms, are added to samples at a known concentration before sample preparation. frontiersin.orgbohrium.com This allows for the correction of variability that can occur during extraction, derivatization, and analysis by liquid chromatography-mass spectrometry (LC-MS). frontiersin.org

For instance, studies involving mouse models of liver disease or metabolic disorders utilize CDCA-d5 to accurately quantify changes in the bile acid pool. researchgate.netnih.gov Research has shown that in mice, CDCA is extensively converted to muricholic acids, making the precise measurement of the remaining CDCA and its metabolites essential for understanding bile acid homeostasis in these models. researchgate.net The use of deuterated standards like CDCA-d5 enables the generation of detailed bile acid profiles, revealing the relative abundance of different primary and secondary bile acids and their conjugates. researchgate.netnih.gov

Integration of Deuterated Standards in Metabolomic Workflows for Enhanced Data Quality

The integration of deuterated standards such as CDCA-d5 into metabolomic workflows significantly enhances the quality and reliability of the data generated. nih.govisotope.com In quantitative LC-MS/MS methods, a calibration curve is typically constructed using a series of standard solutions of the analyte. By adding a fixed amount of the deuterated internal standard to each calibration standard and the unknown samples, the ratio of the analyte peak area to the internal standard peak area is used for quantification. nih.gov This ratiometric approach compensates for matrix effects, which are a common source of error in mass spectrometry where other molecules in the sample can suppress or enhance the ionization of the analyte. nih.govnih.gov

The use of a comprehensive panel of deuterated bile acid standards, including CDCA-d5, allows for the accurate and reproducible quantification of a wide range of bile acids in a single analytical run. nih.gov This high-throughput capability is crucial for large-scale metabolomics studies and for obtaining a holistic view of bile acid metabolism in various experimental conditions. nih.govfrontiersin.org

Pharmacokinetic and Pharmacodynamic Research in Preclinical Drug Development Using this compound

CDCA-d5 also plays a vital role in preclinical drug development, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies. medchemexpress.comnih.gov

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) of Bile Acid-Related Compounds in Animal Models

Pharmacokinetics describes how a drug moves through the body, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). medchemexpress.comvulcanchem.com When studying new drugs that may interact with or be metabolized by the same pathways as bile acids, it is essential to understand their impact on bile acid ADME. In preclinical animal models, CDCA-d5 can be used as a tracer to follow the fate of exogenously administered CDCA. nih.gov By measuring the levels of CDCA-d5 and its metabolites in various tissues and fluids over time, researchers can determine how a new drug affects the absorption, distribution, metabolism, and excretion of this primary bile acid. fda.gov This information is critical for assessing potential drug-induced liver injury or alterations in lipid metabolism. mdpi.comresearchgate.net

Investigation of Drug-Bile Acid Interactions in Experimental Systems

Many drugs can interact with bile acids, affecting their synthesis, transport, and signaling functions. frontiersin.org These interactions can have significant clinical implications. For example, some drugs can inhibit bile acid transporters, leading to cholestasis, a condition where bile flow from the liver is reduced. cincinnatichildrens.org In preclinical studies, CDCA-d5 can be used to investigate these interactions in experimental systems. By co-administering a test compound with CDCA-d5 to animal models, researchers can assess the impact of the drug on the pharmacokinetic profile of CDCA. fda.govfrontiersin.org A change in the clearance or metabolite profile of CDCA-d5 in the presence of the drug would indicate an interaction that warrants further investigation. frontiersin.org For instance, a study might examine how a novel therapeutic agent alters the levels of CDCA and its conjugates in the plasma of rats, using CDCA-d5 to ensure accurate quantification. mdpi.comresearchgate.net

Methodologies for Biomarker Discovery and Validation in Non-Human Models Employing this compound

The identification and validation of biomarkers are crucial for diagnosing diseases, monitoring disease progression, and assessing therapeutic responses. Alterations in bile acid profiles have been linked to various diseases, including liver diseases, metabolic syndrome, and certain cancers. nih.govnih.govwjgnet.com

In non-human animal models of these diseases, CDCA-d5 is used as an internal standard in metabolomics studies aimed at discovering novel bile acid-based biomarkers. nih.govmdpi.com By comparing the bile acid profiles of diseased animals to those of healthy controls, researchers can identify specific bile acids or patterns of bile acids that are significantly altered. nih.govwjgnet.com The use of CDCA-d5 ensures that these observed differences are genuine and not due to analytical variability. nih.govbohrium.com

For example, in a study using a rat model of drug-induced liver injury, researchers might use a targeted metabolomics approach with CDCA-d5 to quantify a panel of bile acids in plasma. mdpi.comresearchgate.net A significant increase in certain conjugated or unconjugated bile acids in the treated group compared to the control group could suggest these as potential biomarkers for liver damage. mdpi.com Subsequent validation studies in larger animal cohorts would then confirm the utility of these biomarkers.

Methodological Considerations, Research Challenges, and Future Perspectives in Chenodeoxycholic Acid D5 Research

Current Analytical Challenges in Bile Acid Quantification and Profiling with Deuterated Standards

Accurate quantification of bile acids in biological matrices is inherently challenging due to their structural diversity, the presence of numerous isomers, and a wide dynamic concentration range. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bile acid analysis, providing exceptional sensitivity and specificity. nih.govnih.gov The use of deuterated internal standards like CDCA-d5 is fundamental to this methodology, as they are essential for correcting matrix effects—the suppression or enhancement of ionization caused by other components in the sample—and improving the reproducibility of measurements. researchgate.netnih.gov

Despite their utility, several analytical challenges persist:

Isomeric Complexity: The bile acid pool contains many isomers (compounds with the same molecular formula but different structures) and isobars (different compounds with the same nominal mass). nih.gov For example, chenodeoxycholic acid and ursodeoxycholic acid are structural isomers. Chromatographic separation of these isomers is critical for accurate quantification but can be difficult to achieve, leading to potential inaccuracies if co-elution occurs. bohrium.com

Matrix Effects: While deuterated standards compensate for matrix effects, significant ion suppression or enhancement can still impact the limits of detection and quantification, particularly for low-abundance bile acids. researchgate.net

Standard Availability and Purity: The accuracy of quantification is directly dependent on the chemical and isotopic purity of the deuterated standards. The availability of a comprehensive library of high-purity deuterated standards for all relevant bile acids remains a limitation. caymanchem.comavantiresearch.com

Quantification Across Diverse Matrices: Developing a single method that can accurately quantify the full spectrum of bile acids in various biological matrices (e.g., serum, feces, urine, tissue) is challenging due to the vastly different chemical environments and concentration ranges in each. nih.gov

Table 1: Analytical Challenges in Bile Acid Quantification and the Role of Deuterated Standards

| Challenge | Description | Role of Chenodeoxycholic Acid-d5 (and other Deuterated Standards) |

| Isomeric & Isobaric Complexity | Numerous bile acids share the same mass, making them indistinguishable by mass spectrometry alone. nih.gov | While not directly solving chromatographic separation, they ensure that the corresponding non-labeled analyte is quantified accurately, assuming chromatographic resolution is achieved. |

| Matrix Effects | Co-eluting substances in the biological sample can suppress or enhance the analyte signal during ionization, leading to inaccurate quantification. researchgate.net | As a nearly ideal internal standard, CDCA-d5 co-elutes with endogenous CDCA and experiences identical matrix effects, allowing for reliable correction of signal variability. researchgate.net |

| Dynamic Concentration Range | Bile acid concentrations can range from nanomolar in peripheral blood to millimolar in bile. nih.gov | Helps ensure accurate quantification across this wide range by providing a stable reference point for the calibration curve. |

| Extraction Efficiency | The efficiency of extracting bile acids from a complex matrix can vary between samples. | CDCA-d5 is added before extraction, allowing it to account for any analyte loss during sample preparation, thereby correcting for recovery variations. |

Interpretation of Isotope Effects and Metabolic Labeling Data from this compound Studies

Using CDCA-d5 as a tracer in metabolic studies provides powerful insights into bile acid kinetics, including synthesis, pool size, and turnover rates. tandfonline.com However, the interpretation of this data requires careful consideration of kinetic isotope effects (KIEs). A KIE is a change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. youtube.com

In the context of CDCA-d5, the replacement of five hydrogen atoms with heavier deuterium (B1214612) atoms can slightly slow down the rates of enzymatic reactions where a carbon-deuterium bond is cleaved. nih.gov This is known as a primary KIE. youtube.com Even if the C-D bonds are not directly involved in the reaction, secondary KIEs can occur, subtly altering the molecule's conformational dynamics and affecting enzyme binding.

These isotope effects, though often small, must be accounted for in kinetic modeling to avoid underestimation of metabolic rates. For instance, when tracking the conversion of CDCA-d5 to its downstream metabolites, the observed rate may be slightly slower than that of the endogenous, non-labeled CDCA. Researchers must either demonstrate that the KIE is negligible for the specific metabolic pathway under investigation or incorporate a correction factor into their kinetic models. Studies using deuterium oxide (D2O) to label newly synthesized cholesterol and bile acids have shown that deuterium incorporation can be used to trace metabolic pathways, but the interpretation must consider the different sources of hydrogen atoms in the final molecule. nih.gov

Table 2: Isotope Effects in this compound Metabolic Studies

| Type of Isotope Effect | Description | Implication for CDCA-d5 Studies |

| Primary Kinetic Isotope Effect (KIE) | Occurs when a bond to the isotope is broken or formed in the rate-determining step of a reaction. youtube.com | If a C-D bond in CDCA-d5 is cleaved during metabolism (e.g., by hydroxylation), the reaction rate may be slightly slower than for endogenous CDCA. |

| Secondary Kinetic Isotope Effect (KIE) | Occurs when the isotopic substitution is at a position not directly involved in bond-breaking or -forming events. youtube.com | Can subtly alter enzyme-substrate interactions or the stability of reaction intermediates, potentially influencing metabolic rates. |

| Solvent Isotope Effect | A change in reaction rate when the solvent is changed, for example, from H2O to D2O. nih.gov | Not directly relevant when using CDCA-d5 as a tracer in a normal (H2O) biological system, but important in studies using D2O for metabolic labeling. |

Strategies for Standardization and Harmonization of Bile Acid Research Methodologies Using Deuterated Analogs

The inherent complexity of bile acid analysis has led to significant inter-laboratory variability in reported concentrations, hindering direct comparison of results from different studies. ismrm.org Achieving harmonization is critical for establishing reliable clinical reference ranges and validating bile acids as biomarkers. The use of deuterated analogs like CDCA-d5 is a cornerstone of strategies to address this challenge.

Key strategies for standardization include:

Certified Reference Materials: The development and widespread availability of certified reference materials, such as standard mixtures of deuterated bile acids with accurately determined concentrations, are essential. mdpi.comsigmaaldrich.com These materials allow laboratories to calibrate their instruments and validate their methods against a common standard.

External Quality Assurance Schemes (EQAS): Participation in round-robin or proficiency testing programs, where a central body distributes identical samples to multiple laboratories for analysis, is crucial. These schemes help laboratories assess their performance against their peers and identify sources of analytical error. cda-amc.ca

Standardized Protocols: Encouraging the adoption of standardized protocols for sample collection, storage, preparation (e.g., solid-phase extraction), and data analysis can significantly reduce variability. This includes specifying the use of appropriate deuterated internal standards for each analyte. researchgate.netmdpi.com For example, a study might specify that CDCA should be quantified using CDCA-d5, glycocholic acid with glycocholic acid-d4, and so on, to ensure the highest accuracy. mdpi.com

Emerging Technologies and Future Directions for Deuterated Bile Acid Research Applications

The field of bile acid research is continually evolving, driven by technological advancements that promise to overcome current challenges and open new avenues of investigation.

High-Resolution Mass Spectrometry (HRMS) offers significant advantages over the more traditional triple quadrupole mass spectrometry used in targeted analyses. researchgate.net HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which can help in the identification of unknown bile acid metabolites and provide greater confidence in compound identification. mdpi.com

A particularly promising technology is Ion Mobility Spectrometry (IM-MS), which adds another dimension of separation to LC-MS analysis. bohrium.com IM-MS separates ions based on their size, shape, and charge as they drift through a gas-filled tube under the influence of an electric field. clemson.edumdpi.com This is highly effective for separating isomeric bile acids that may be inseparable by chromatography alone, providing their unique collision cross-section (CCS) values. nih.govnih.gov The combination of retention time, accurate mass, MS/MS fragmentation pattern, and now CCS value provides an exceptionally high level of confidence in the identification and quantification of individual bile acids, for which CDCA-d5 remains a critical internal standard.

Traditional in vitro models, such as 2D cell cultures, often fail to replicate the complex architecture and function of the liver. diva-portal.org Advanced models, including 3D spheroids of primary human hepatocytes, more closely mimic the in vivo environment and are increasingly used for studying bile acid disposition and toxicity. nih.govresearcher.life

Even more advanced are Organ-on-a-Chip (OOC) and multi-organ-chip (MOC) systems. nih.govmdpi.com These microfluidic devices contain living human cells in continuously perfused microchambers that recreate the physiological functions of an organ or multiple interconnected organs. nih.govresearchgate.net For bile acid research, a gut-liver-on-a-chip can model the enterohepatic circulation, allowing researchers to study how bile acids are absorbed in the intestine, transported to the liver, metabolized, and secreted back into the gut compartment. cn-bio.com In these sophisticated systems, CDCA-d5 can be used as a precise tracer to map the transport and metabolic fate of chenodeoxycholic acid, providing invaluable data on human-specific physiology that is difficult to obtain otherwise.

Computational modeling, particularly physiologically-based pharmacokinetic (PBPK) modeling, is becoming a powerful tool for understanding the complex dynamics of bile acid metabolism at a systems level. biorxiv.org PBPK models integrate physiological, biochemical, and physicochemical data to simulate the absorption, distribution, metabolism, and excretion (ADME) of compounds within the body.

Experimental data derived from tracer studies using CDCA-d5 are essential for building and validating these in silico models. tue.nl For example, kinetic data on the rate of CDCA-d5 absorption from the gut, its uptake by hepatocytes, its conjugation to glycine (B1666218) or taurine (B1682933), and its excretion into bile can be used to parameterize and refine the PBPK model. Once validated, these models can be used to predict how bile acid profiles might change in response to drug administration, genetic mutations affecting transporters, or in different disease states, thereby guiding future experimental research and enhancing the translation of findings to a clinical context. biorxiv.org

Q & A

Q. What methodological advantages does Chenodeoxycholic Acid-d5 (CDCA-d5) offer in bile acid metabolism studies?

CDCA-d5 is a deuterium-labeled analog of chenodeoxycholic acid (CDCA), enabling precise tracking of bile acid kinetics using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). Its isotopic labeling allows researchers to distinguish endogenous CDCA from administered doses in in vivo or in vitro systems, minimizing background noise in metabolic flux analyses. For example, CDCA-d5 can be used to quantify enterohepatic recirculation efficiency or assess compartment-specific metabolism (e.g., hepatic vs. intestinal) .

Q. How can CDCA-d5 improve the accuracy of bile acid quantification in complex biological matrices?

CDCA-d5 serves as an internal standard in liquid chromatography-tandem MS (LC-MS/MS) workflows. By spiking known concentrations into samples, researchers correct for matrix effects and ionization variability. This is critical in studies where endogenous bile acids (e.g., CDCA, cholic acid) share similar fragmentation patterns, as CDCA-d5’s distinct mass shift (+5 Da) ensures unambiguous identification .

Q. What are the key considerations for maintaining CDCA-d5 stability in experimental setups?

CDCA-d5 should be stored at +4°C to prevent degradation . In cell culture or animal studies, solubility challenges (due to its hydrophobic nature) may require formulation with cyclodextrins or bile acid transporters. Pre-experiment validation via HPLC or MS is recommended to confirm isotopic purity (>95%) and rule out deuterium exchange under physiological conditions .

Advanced Research Questions

Q. How can researchers address conflicting data on CDCA-d5’s receptor activation profiles across different models?

CDCA activates nuclear receptors like FXR and membrane receptors like TGR5, but deuterium substitution in CDCA-d5 may subtly alter binding kinetics. To resolve discrepancies, conduct parallel dose-response assays comparing CDCA and CDCA-d5 in recombinant receptor systems (e.g., luciferase reporter assays) and primary hepatocytes. Cross-validate findings with isotopic tracing to confirm target engagement .

Q. What experimental designs mitigate limitations in clinical studies involving CDCA-d5, such as small sample sizes or retrospective bias?

For preclinical-to-clinical translation:

- Use CDCA-d5 in longitudinal, placebo-controlled trials with stratified cohorts (e.g., NAFLD patients).

- Combine isotopic tracing with multi-omics (metabolomics, proteomics) to capture systemic effects beyond bile acid metabolism.

- Leverage retrospective clinical data (e.g., from CTX studies ) to inform power calculations and endpoint selection .

Q. How can CDCA-d5 elucidate the gut-liver axis in metabolic disorders?

Incorporate CDCA-d5 into gnotobiotic mouse models or human gut-microbiome co-cultures to track microbial modification (e.g., deconjugation, 7α-dehydroxylation). Pair with 16S rRNA sequencing to correlate isotopic enrichment with microbial taxa. For example, CDCA-d5 can identify bacterial strains responsible for converting primary to secondary bile acids, linking dysbiosis to hepatic inflammation .

Q. What analytical challenges arise when quantifying CDCA-d5 in the presence of isomeric bile acids, and how can they be resolved?

Isomeric interference (e.g., from ursodeoxycholic acid or allobil esters) can skew CDCA-d5 measurements. Solutions include:

- Using ultrahigh-resolution MS (e.g., Orbitrap) to differentiate isomers by exact mass.

- Derivatizing bile acids with methyl ester or acyl-migration inhibitors to stabilize analytes prior to LC-MS .

Contradiction Analysis

Q. Why do some studies report divergent effects of CDCA-d5 on cholesterol homeostasis?

Discrepancies may stem from model-specific factors:

- In vitro systems (e.g., hepatocyte lines) lack enterohepatic circulation, overemphasizing direct FXR activation.

- In vivo studies in high-fat diet models may conflate CDCA-d5’s cholesterol-lowering effects with dietary confounding.

To reconcile, use CDCA-d5 in bile duct-cannulated animals to measure biliary cholesterol excretion directly, paired with isotopic dilution assays .

Methodological Tables

Q. Table 1. Key Parameters for CDCA-d5 in Metabolic Studies

Q. Table 2. Applications of CDCA-d5 in Disease Models

| Disease Model | Application | Key Insight |

|---|---|---|

| NAFLD/NASH | Quantify hepatic FXR activation | CDCA-d5 reduces lipotoxicity via FXR-SHP |

| Cerebrotendinous Xanthomatosis (CTX) | Track cholestanol synthesis inhibition | CDCA-d5 normalizes plasma cholestanol |

| Gut Dysbiosis | Map microbial bile acid modification | CDCA-d5 enrichment correlates with Clostridium spp. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.